molecular formula C9H13N5O2 B2494995 N2-cyclopentyl-5-nitropyrimidine-2,4-diamine CAS No. 1257552-21-8

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2494995
CAS No.: 1257552-21-8
M. Wt: 223.236
InChI Key: MSHUOSCLHYKSNC-UHFFFAOYSA-N
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Description

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H14N6O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of a cyclopentyl group. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The nitration step can be achieved using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and alkylation reactions. These processes are typically carried out in batch reactors with careful control of temperature and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine involves its interaction with cellular targets. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M stage. This effect is likely due to its ability to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group and nitro substitution make it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-N-cyclopentyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)5-11-9(13-8)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUOSCLHYKSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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